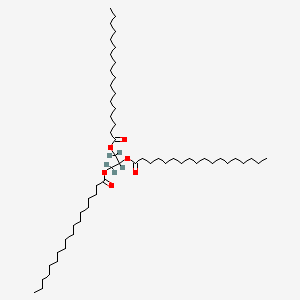
Glyceryl-D5 trioctadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glyceryl-D5 trioctadecanoate, also known as glyceryl-3-dodecanoate, is a fatty acid ester that is widely used in the scientific research community. It is a white, odorless, and tasteless solid that is soluble in most organic solvents. Glyceryl-D5 trioctadecanoate is a key component in many lab experiments, due to its wide range of applications.
Aplicaciones Científicas De Investigación
Glyceryl-D5 trioctadecanoate is widely used in the scientific research community. It is a key component in many lab experiments, due to its wide range of applications. It is used as a substrate in enzymatic reactions, as a stabilizing agent for proteins and lipids, and as a solvent for lipid-based compounds. It is also used in the study of membrane proteins and lipids, as well as in the study of drug-membrane interactions.
Mecanismo De Acción
Glyceryl-D5 trioctadecanoate acts as a substrate for enzymes, allowing for the study of enzyme-catalyzed reactions. It also acts as a stabilizing agent for proteins and lipids, helping to maintain the structure and function of these molecules. Finally, it acts as a solvent for lipid-based compounds, allowing for the study of their properties.
Biochemical and Physiological Effects
Glyceryl-D5 trioctadecanoate has been shown to be non-toxic and non-irritating in laboratory tests. It has also been shown to have no significant effect on the biochemical and physiological pathways of cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Glyceryl-D5 trioctadecanoate has several advantages for use in lab experiments. It is a non-toxic and non-irritating compound, making it safe to use in the lab. It is also a relatively inexpensive compound, making it a cost-effective choice for many experiments. However, it is not suitable for use in experiments involving high temperatures, as it can decompose at temperatures above 100°C.
Direcciones Futuras
There are several potential future directions for the use of glyceryl-D5 trioctadecanoate in scientific research. It could be used as a substrate in enzymatic reactions to study the structure and function of enzymes. It could also be used to study drug-membrane interactions, as well as the structure and function of membrane proteins and lipids. Additionally, it could be used to study the effects of different solvents on lipid-based compounds. Finally, it could be used to study the effects of different stabilizing agents on proteins and lipids.
Métodos De Síntesis
Glyceryl-D5 trioctadecanoate is synthesized through the reaction of glycerol and dodecanoic acid. The reaction is catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid. The reaction is typically conducted at temperatures of around 100°C and is completed in a few hours. The product of this reaction is a white, odorless, and tasteless solid that is soluble in most organic solvents.
Propiedades
IUPAC Name |
[1,1,2,3,3-pentadeuterio-2,3-di(octadecanoyloxy)propyl] octadecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H110O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h54H,4-53H2,1-3H3/i52D2,53D2,54D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXXMTOCNZCJGO-KIQVGQEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H110O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
896.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glyceryl-D5 trioctadecanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


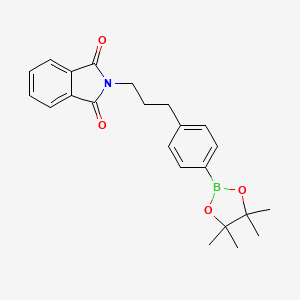
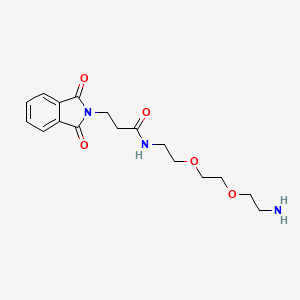

![Tert-butyl 4-[(4-bromopyridin-2-yl)methyl]piperazine-1-carboxylate](/img/structure/B1472612.png)
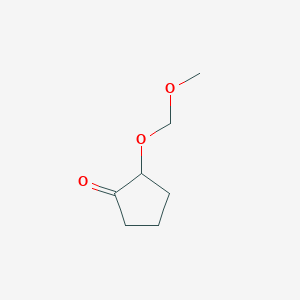
![methyl N-[(5-iodo-2-methylphenyl)methyl]carbamate](/img/structure/B1472615.png)


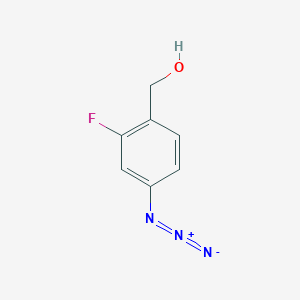
![4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)phenoxy]-2-trifluoromethylbenzonitrile](/img/structure/B1472620.png)
![Ethyl 5-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1472621.png)

![4-[(3-Methyl-5-nitro-2-pyridyl)oxy]pyridin-2-amine](/img/structure/B1472628.png)